1,1-Difluoro-2-methylbutan-2-amine

Medicinal Chemistry Physicochemical Property Optimization Fluorine Chemistry

1,1-Difluoro-2-methylbutan-2-amine (CAS: not explicitly assigned; free base MW: 123.1 g/mol) is a primary aliphatic amine featuring a geminal difluoromethylene (CF₂) group at the α-position relative to the amine nitrogen. The compound serves as a versatile, compact building block for introducing fluorinated motifs into bioactive molecules, leveraging the well-established medicinal chemistry benefits of the gem‑CF₂ group for modulating lipophilicity, metabolic stability, and basicity.

Molecular Formula C5H11F2N
Molecular Weight 123.14 g/mol
Cat. No. B12935845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-2-methylbutan-2-amine
Molecular FormulaC5H11F2N
Molecular Weight123.14 g/mol
Structural Identifiers
SMILESCCC(C)(C(F)F)N
InChIInChI=1S/C5H11F2N/c1-3-5(2,8)4(6)7/h4H,3,8H2,1-2H3
InChIKeyREYMLWWQKLDIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-2-methylbutan-2-amine: Geminal Difluoromethylamine Building Block for Fluorinated API and Agrochemical Discovery


1,1-Difluoro-2-methylbutan-2-amine (CAS: not explicitly assigned; free base MW: 123.1 g/mol) is a primary aliphatic amine featuring a geminal difluoromethylene (CF₂) group at the α-position relative to the amine nitrogen . The compound serves as a versatile, compact building block for introducing fluorinated motifs into bioactive molecules, leveraging the well-established medicinal chemistry benefits of the gem‑CF₂ group for modulating lipophilicity, metabolic stability, and basicity .

Why Generic Aliphatic Amines Cannot Substitute for 1,1-Difluoro-2-methylbutan-2-amine in Fluorine-Enabled Discovery Programs


Substitution of 1,1-difluoro-2-methylbutan-2-amine with a non-fluorinated aliphatic amine, or even a mono-fluorinated analog, will alter key physicochemical properties that are critical for downstream drug or agrochemical candidate performance. The introduction of the α‑gem‑difluoro group predictably lowers amine basicity (pKa reduction of ~1–2 units relative to the parent amine) and modifies log D, which can directly affect membrane permeability and oral bioavailability in a manner that is not recapitulated by simple alkyl amines [1]. This is not a functional equivalent; it is a design-specific feature.

Quantitative Evidence Supporting the Selection of 1,1-Difluoro-2-methylbutan-2-amine Over Non-Fluorinated and Mono-Fluorinated Amine Alternatives


Impact of α-gem-Difluorination on Amine Basicity (pKa) and Log D: A Class-Level Quantitative Comparison

Introduction of a gem‑CF₂ group at the α‑position to an amine reduces the amine's pKa by approximately 1–2 units compared to the non‑fluorinated parent amine. This is a class‑level effect observed across functionalized cycloalkanes. For a primary aliphatic amine, the unfluorinated parent has a pKa ~10.6; the α‑gem‑difluoro analog would be expected to exhibit a pKa of ~8.5–9.5 [1].

Medicinal Chemistry Physicochemical Property Optimization Fluorine Chemistry

Comparative Oral Bioavailability Advantage of a Difluoroalkyl Amine Motif Over a Trifluoroethylamine Motif

In a direct head‑to‑head comparison of matched molecular pairs, replacing a trifluoroethylamine group (as in odanacatib) with a difluoroethylamine group increased nitrogen basicity, which favorably impacted log D and translated into improved oral bioavailability in preclinical species. The difluoroethylamine analog maintained similar potency against cathepsin K and retained a comparable selectivity profile against other cathepsins [1][2].

Pharmacokinetics Cathepsin K Inhibition Bioisostere Design

Purity Specification for 1,1-Difluoro-2-methylbutan-2-amine as a Research Building Block

The compound is commercially offered with a minimum purity of 95%, providing a defined baseline for procurement and ensuring consistent performance in laboratory‑scale synthesis and early‑stage medicinal chemistry campaigns . While a direct comparator for this specific compound is not available, this purity level aligns with typical standards for research‑grade fluorinated amines used as building blocks.

Chemical Synthesis Quality Control Procurement Specification

Structural Confirmation and Analytical Characterization Data Availability

While no specific comparative analytical data for 1,1‑difluoro‑2‑methylbutan‑2‑amine is publicly disclosed, its structural identity is supported by vendor‑provided CAS registry numbers for the hydrochloride salt form (CAS 2613383-55-2) and the free base, which are standard identifiers for sourcing authenticated material [1]. This distinguishes the compound from ambiguous or mis‑identified analogs.

Analytical Chemistry Structural Confirmation Procurement

Optimal Research and Industrial Use Cases for 1,1-Difluoro-2-methylbutan-2-amine Based on Quantified Differentiation


Optimizing Oral Bioavailability of Amide‑Containing Drug Candidates via Difluoroalkylamine Bioisostere Replacement

Use 1,1‑difluoro‑2‑methylbutan‑2‑amine as a building block to replace a trifluoroethylamine or amide group in a lead molecule. The incorporation of a difluoroalkylamine motif has been shown to increase nitrogen basicity and favorably shift log D, resulting in improved oral bioavailability while maintaining on‑target potency [1]. This is particularly valuable in protease inhibitor programs where the amide bond is a metabolic liability.

Fine‑Tuning Basicity and Membrane Permeability in CNS‑Targeted Small Molecules

Employ 1,1‑difluoro‑2‑methylbutan‑2‑amine to lower the pKa of a primary amine by ~1–2 units relative to a non‑fluorinated alkyl amine [2]. This pKa shift reduces the fraction of positively charged species at physiological pH, enhancing passive diffusion across the blood‑brain barrier and improving CNS penetration potential without resorting to more complex structural modifications.

Synthesis of Fluorinated Building Blocks for Agrochemical Discovery and SAR Studies

Utilize the compound as a compact, high‑purity (≥95%) fluorinated amine synthon for constructing novel agrochemical leads . The gem‑CF₂ group is known to enhance metabolic stability and environmental persistence profiles in crop protection agents, making this amine a valuable starting material for structure‑activity relationship (SAR) exploration in pesticide or herbicide discovery programs.

Preparation of Difluoromethylated Amine Derivatives for Chemical Biology Probe Development

Apply 1,1‑difluoro‑2‑methylbutan‑2‑amine as a precursor for synthesizing α‑difluoromethylated amines, a class of compounds that can function as enzyme‑activated irreversible inhibitors [3]. The well‑defined structural and purity characteristics of the starting amine ensure reproducible synthesis of probe molecules for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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